molecular formula C16H10Cl2N2 B14352437 2,3-Bis(4-chlorophenyl)pyrazine CAS No. 92405-80-6

2,3-Bis(4-chlorophenyl)pyrazine

Cat. No.: B14352437
CAS No.: 92405-80-6
M. Wt: 301.2 g/mol
InChI Key: BDSBOEVLPLPFOI-UHFFFAOYSA-N
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Description

2,3-Bis(4-chlorophenyl)pyrazine is an organic compound that belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of two 4-chlorophenyl groups attached to the 2 and 3 positions of the pyrazine ring. Pyrazines are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-chlorophenyl)pyrazine typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazine compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as microwave-assisted synthesis and catalytic processes may also be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-chlorophenyl)pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., nitronium ion for nitration). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include pyrazine N-oxides, reduced pyrazine derivatives, and substituted pyrazine compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science .

Scientific Research Applications

2,3-Bis(4-chlorophenyl)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Bis(4-chlorophenyl)pyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3-Bis(4-chlorophenyl)pyrazine include:

  • 2,3-Bis(4-fluorophenyl)pyrazine
  • 2,3-Bis(4-bromophenyl)pyrazine
  • 2,3-Bis(4-methylphenyl)pyrazine

Uniqueness

This compound is unique due to the presence of chlorine atoms on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. The chlorine atoms can enhance the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions compared to its analogs with different substituents .

Properties

CAS No.

92405-80-6

Molecular Formula

C16H10Cl2N2

Molecular Weight

301.2 g/mol

IUPAC Name

2,3-bis(4-chlorophenyl)pyrazine

InChI

InChI=1S/C16H10Cl2N2/c17-13-5-1-11(2-6-13)15-16(20-10-9-19-15)12-3-7-14(18)8-4-12/h1-10H

InChI Key

BDSBOEVLPLPFOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN=C2C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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